![molecular formula C14H16N2O2S B4645411 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide](/img/structure/B4645411.png)
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide
Overview
Description
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of thiazole derivatives and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors involved in various biological pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide in lab experiments include its high potency and selectivity. The compound has been reported to exhibit potent activity against cancer cells and inflammatory mediators. Additionally, the compound has been shown to be selective towards specific enzymes and receptors, which makes it a valuable tool for studying specific biological pathways.
The limitations of using 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide in lab experiments include its relatively low solubility and stability. The compound is reported to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has been reported to be unstable under certain conditions, which can affect its activity and potency.
Future Directions
There are several future directions for the study of 2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide. One potential direction is the further exploration of its anti-tumor activity and its potential use in cancer therapy. Another potential direction is the study of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, and further research in this area is warranted. Finally, the development of more stable and soluble analogs of the compound could improve its potential for use in lab experiments and therapeutic applications.
Scientific Research Applications
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-3-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9-10(7-8-18-9)13(17)16-14-15-11-5-3-2-4-6-12(11)19-14/h7-8H,2-6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMUOVZBYPRIKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC3=C(S2)CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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